molecular formula C18H19ClN4O3 B4085615 N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide

Cat. No.: B4085615
M. Wt: 374.8 g/mol
InChI Key: XYZRIUHJISFCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methylpiperazine moiety, and a nitrobenzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 3-chlorobenzoic acid to form 3-chloro-4-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-methylpiperazine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-(4-methylpiperazin-1-yl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring.

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitro group and piperazine moiety are likely critical for its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

    N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-hydroxybenzamide: An oxidized derivative with a hydroxyl group.

Uniqueness

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c1-21-7-9-22(10-8-21)16-6-5-13(11-17(16)23(25)26)18(24)20-15-4-2-3-14(19)12-15/h2-6,11-12H,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZRIUHJISFCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.